2-Pyrrolidin-2-yl-thiazole dihydrochloride

Overview

Description

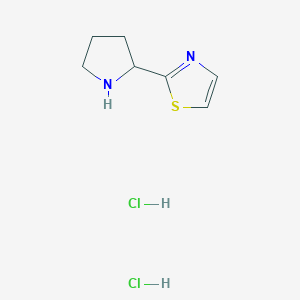

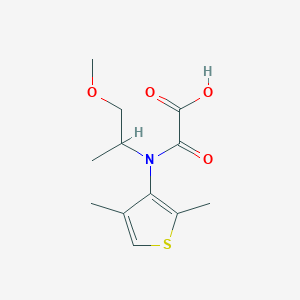

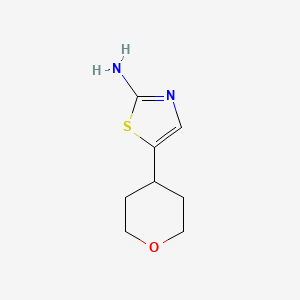

2-Pyrrolidin-2-yl-thiazole dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2S and a molecular weight of 227.1512 . It is used in pharmaceutical building blocks .

Synthesis Analysis

The synthesis of 2-Pyrrolidin-2-yl-thiazole dihydrochloride and similar compounds often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, pyrrolizine was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours .Molecular Structure Analysis

The molecular structure of 2-Pyrrolidin-2-yl-thiazole dihydrochloride is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis

2-Pyrrolidin-2-yl-thiazole dihydrochloride has a molecular weight of 227.1512 . More detailed physical and chemical properties are not provided in the retrieved sources.Scientific Research Applications

Synthesis and Functionalization

A variety of studies have focused on the synthesis and functionalization of thiazole derivatives, including 2-(pyrrolidin-1-yl)thiazoles. These compounds have been synthesized through versatile and efficient protocols, often involving the reaction of pyrrolidines with isothiocyanates and sequential reactions with alpha-bromo ketones, leading to highly substituted and functionalized thiazole frameworks. Such methodologies highlight the potential for diverse chemical modifications and applications in scientific research beyond their biological activities (Belveren et al., 2017).

Biological Activities

Thiazole-based compounds, including those incorporating pyrrolidine structures, have demonstrated significant biological activities. For instance, some derivatives have shown promising antimicrobial and anticonvulsant properties. These activities are typically evaluated in various models, such as PTZ, picrotoxin, and MES seizure models for anticonvulsant effects, and against a range of bacterial and fungal strains for antimicrobial efficacy. The variation in biological activities across different derivatives underscores the potential for these compounds in therapeutic development (Ghabbour et al., 2015).

Antimycobacterial Applications

In addition to broad-spectrum antimicrobial activities, specific thiazole derivatives have been identified for their potent antimycobacterial properties. These compounds have been evaluated against strains such as M. tuberculosis H37Rv, with some showing activity comparable to or exceeding standard antimycobacterial agents. This suggests a potential role for 2-(pyrrolidin-1-yl)thiazole derivatives in addressing tuberculosis and related mycobacterial infections (Nural et al., 2018).

Continuous-Flow Chemistry Applications

The development of organocatalytic processes utilizing thiazole derivatives under continuous-flow conditions illustrates the applicability of these compounds in modern synthetic chemistry. Such methodologies offer advantages in terms of efficiency, selectivity, and environmental sustainability, further expanding the utility of thiazole-based compounds in scientific research (Bortolini et al., 2012).

Anticancer Research

Thiazole derivatives, including those with pyrrolidine motifs, have been explored for their anticancer potential. Studies involving the synthesis and evaluation of metal complexes with thiazole ligands have highlighted the promising anticancer activities of these compounds against various cancer cell lines. The enhanced activity of metal complexes compared to free ligands suggests a synergistic effect that could be leveraged in anticancer drug design (Xun-Zhong et al., 2020).

Mechanism of Action

Target of Action

Compounds with a similar pyrrolidine scaffold have been found to be potent inhibitors of collagen prolyl-4-hydroxylase .

Biochemical Pathways

Given the potential target of collagen prolyl-4-hydroxylase, it may influence the collagen synthesis pathway .

Result of Action

If it indeed inhibits collagen prolyl-4-hydroxylase, it could potentially affect collagen synthesis and stability .

properties

IUPAC Name |

2-pyrrolidin-2-yl-1,3-thiazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S.2ClH/c1-2-6(8-3-1)7-9-4-5-10-7;;/h4-6,8H,1-3H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYINDHFBHMDDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC=CS2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyrrolidin-2-yl-thiazole dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate](/img/structure/B1433315.png)

![6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1433316.png)

![2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B1433333.png)

![(7alpha,17beta)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-EN-3-one](/img/structure/B1433337.png)